molecular formula C28H34N4O4S B12711520 Einecs 282-661-7 CAS No. 84282-15-5

Einecs 282-661-7

Cat. No.: B12711520
CAS No.: 84282-15-5
M. Wt: 522.7 g/mol
InChI Key: XWVQVPLUXCHVMT-BDQAORGHSA-N
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Description

. It is a colorless, flammable liquid with a strong odor and is commonly used as a solvent and cleaning agent.

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Propanol can be synthesized through the hydration of propene. This process involves the reaction of propene with water in the presence of an acid catalyst, typically sulfuric acid, to produce isopropyl alcohol. The reaction conditions include moderate temperatures and pressures to optimize yield and efficiency.

Industrial Production Methods

Industrial production of 2-Propanol is primarily achieved through the indirect hydration of propene. This method involves the formation of isopropyl sulfate, which is then hydrolyzed to produce isopropyl alcohol. The process is carried out in large-scale reactors with controlled temperatures and pressures to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

2-Propanol undergoes various chemical reactions, including:

    Oxidation: 2-Propanol can be oxidized to acetone using oxidizing agents such as chromic acid or potassium dichromate.

    Reduction: It can be reduced to propane using strong reducing agents like lithium aluminum hydride.

    Substitution: 2-Propanol can undergo substitution reactions with halogens to form isopropyl halides.

Common Reagents and Conditions

    Oxidation: Chromic acid, potassium dichromate, and other oxidizing agents under acidic conditions.

    Reduction: Lithium aluminum hydride or other strong reducing agents under anhydrous conditions.

    Substitution: Halogens such as chlorine or bromine in the presence of a catalyst.

Major Products Formed

    Oxidation: Acetone

    Reduction: Propane

    Substitution: Isopropyl halides (e.g., isopropyl chloride, isopropyl bromide)

Scientific Research Applications

2-Propanol has a wide range of applications in scientific research, including:

    Chemistry: Used as a solvent in various chemical reactions and extractions.

    Biology: Employed in DNA and RNA extraction protocols due to its ability to precipitate nucleic acids.

    Medicine: Utilized as an antiseptic and disinfectant in medical settings.

    Industry: Used in the manufacture of cosmetics, pharmaceuticals, and personal care products.

Mechanism of Action

The mechanism of action of 2-Propanol involves its ability to disrupt cellular membranes and denature proteins. This property makes it an effective antiseptic and disinfectant. At the molecular level, 2-Propanol targets the lipid bilayer of cell membranes, leading to increased permeability and cell lysis. It also interacts with proteins, causing denaturation and loss of function.

Comparison with Similar Compounds

2-Propanol can be compared with other similar compounds such as ethanol and methanol:

    Ethanol: Similar to 2-Propanol, ethanol is a widely used solvent and disinfectant. ethanol is less toxic and has a lower boiling point.

    Methanol: Methanol is also a common solvent but is more toxic than 2-Propanol. It has a lower boiling point and is used in different industrial applications.

List of Similar Compounds

  • Ethanol (C2H6O)
  • Methanol (CH4O)
  • Butanol (C4H10O)

Properties

CAS No.

84282-15-5

Molecular Formula

C28H34N4O4S

Molecular Weight

522.7 g/mol

IUPAC Name

(2S)-2-[[5-(dimethylamino)naphthalen-1-yl]sulfonylamino]-3-(1H-indol-3-yl)propanoic acid;piperidine

InChI

InChI=1S/C23H23N3O4S.C5H11N/c1-26(2)21-11-5-9-18-17(21)8-6-12-22(18)31(29,30)25-20(23(27)28)13-15-14-24-19-10-4-3-7-16(15)19;1-2-4-6-5-3-1/h3-12,14,20,24-25H,13H2,1-2H3,(H,27,28);6H,1-5H2/t20-;/m0./s1

InChI Key

XWVQVPLUXCHVMT-BDQAORGHSA-N

Isomeric SMILES

CN(C)C1=CC=CC2=C1C=CC=C2S(=O)(=O)N[C@@H](CC3=CNC4=CC=CC=C43)C(=O)O.C1CCNCC1

Canonical SMILES

CN(C)C1=CC=CC2=C1C=CC=C2S(=O)(=O)NC(CC3=CNC4=CC=CC=C43)C(=O)O.C1CCNCC1

Origin of Product

United States

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